molecular formula C14H28N4O3S B2886382 4-((3-cyclopentylureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034376-34-4

4-((3-cyclopentylureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2886382
CAS RN: 2034376-34-4
M. Wt: 332.46
InChI Key: QQCNMSSSZXJBOF-UHFFFAOYSA-N
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Description

The compound “4-((3-cyclopentylureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a cyclopentyl group, which is a cycloalkane consisting of a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, would have a chair conformation, which is the most stable form for six-membered rings . The cyclopentyl group would have a puckered conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acylation or alkylation . The cyclopentyl group, being an alkane, would be relatively unreactive but could undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ureido and sulfonamide groups might increase its solubility in water .

properties

IUPAC Name

1-cyclopentyl-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O3S/c1-17(2)22(20,21)18-9-7-12(8-10-18)11-15-14(19)16-13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCNMSSSZXJBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyclopentylureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

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